3-Chloro-3-(4-fluorophenyl)acrylaldehyde

Catalog No.
S14656104
CAS No.
M.F
C9H6ClFO
M. Wt
184.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-3-(4-fluorophenyl)acrylaldehyde

Product Name

3-Chloro-3-(4-fluorophenyl)acrylaldehyde

IUPAC Name

3-chloro-3-(4-fluorophenyl)prop-2-enal

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

InChI

InChI=1S/C9H6ClFO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H

InChI Key

PMRMSGNJEJXYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)F

3-Chloro-3-(4-fluorophenyl)acrylaldehyde is an organic compound characterized by a chlorinated acrylaldehyde structure with a fluorinated phenyl group. Its molecular formula is C9_9H7_7ClF, and it features a reactive aldehyde functional group that plays a crucial role in its chemical behavior. This compound is of significant interest in synthetic organic chemistry due to its unique structural properties, which include the presence of both chlorine and fluorine atoms on the aromatic ring, enhancing its reactivity and potential for diverse applications in various fields.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 3-chloro-3-(4-fluorophenyl)acrylic acid.
  • Reduction: The compound can be reduced to yield 3-chloro-3-(4-fluorophenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used .

The biological activity of 3-chloro-3-(4-fluorophenyl)acrylaldehyde has been investigated primarily in relation to its potential therapeutic applications. The compound's structure suggests possible interactions with biological targets, particularly due to the electrophilic nature of the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity may lead to alterations in enzyme function and metabolic pathways, making it a candidate for further pharmacological studies .

The synthesis of 3-chloro-3-(4-fluorophenyl)acrylaldehyde can be achieved through various methods:

  • Wittig Reaction: A common synthetic route involves the reaction of 4-fluorobenzaldehyde with a phosphonium ylide derived from chloroacetaldehyde. This method allows for the formation of the desired acrylaldehyde under mild conditions.
  • Condensation Reactions: Another method includes the condensation of 4-fluorobenzaldehyde with chloroacetaldehyde in the presence of a base, leading to the formation of 3-chloro-3-(4-fluorophenyl)acrylaldehyde as a product.
  • Industrial Methods: On an industrial scale, continuous flow processes may be employed to enhance yield and purity, utilizing optimized reaction conditions and advanced catalytic systems .

3-Chloro-3-(4-fluorophenyl)acrylaldehyde has several applications:

  • Synthetic Building Block: It serves as an important intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceutical Development: The compound is being explored for its potential therapeutic properties, particularly in drug development targeting specific biological pathways.
  • Material Science: Its unique chemical properties make it useful in developing specialty chemicals and materials .

Studies on the interactions of 3-chloro-3-(4-fluorophenyl)acrylaldehyde with biological systems are ongoing. Preliminary findings suggest that its aldehyde group may interact with enzymes or proteins, potentially leading to inhibition or modulation of their activity. These interactions could provide insights into its mechanism of action and therapeutic potential .

Several compounds exhibit structural similarities to 3-chloro-3-(4-fluorophenyl)acrylaldehyde:

Compound NameStructure Features
3-Chloro-3-(4-chlorophenyl)acrylaldehydeSimilar chlorinated acrylaldehyde structure
3-Bromo-3-(4-fluorophenyl)acrylaldehydeContains bromine instead of chlorine
3-Methyl-3-(4-fluorophenyl)acrylaldehydeContains a methyl group instead of a halogen

Uniqueness

The uniqueness of 3-chloro-3-(4-fluorophenyl)acrylaldehyde lies in its combination of both chlorine and fluorine substituents on the aromatic ring. This configuration imparts distinct electronic properties and reactivity compared to its analogs, making it particularly valuable in synthetic chemistry and pharmaceutical research .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

184.0091207 g/mol

Monoisotopic Mass

184.0091207 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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